chemical and physical properties of 2-Methoxy-1-nitronaphthalene
chemical and physical properties of 2-Methoxy-1-nitronaphthalene
An In-depth Technical Guide to 2-Methoxy-1-nitronaphthalene: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Naphthalene Derivative
2-Methoxy-1-nitronaphthalene is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group (-OCH3) at the 2-position and a nitro group (-NO2) at the 1-position.[1] This unique substitution pattern, with an electron-donating group adjacent to a potent electron-withdrawing group, creates a fascinating electronic environment that governs its chemical behavior and makes it a valuable intermediate in organic synthesis.[2] While its parent compound, 2-methoxynaphthalene, is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, 2-methoxy-1-nitronaphthalene itself serves as a key building block for more complex molecular architectures.[3][4] This guide offers a comprehensive exploration of its chemical and physical properties, synthesis, and potential applications for researchers in chemistry and drug discovery.
Physicochemical Characteristics
2-Methoxy-1-nitronaphthalene typically presents as a yellow to orange crystalline solid.[1] Its aromatic nature and the presence of the hydrophobic naphthalene structure result in limited solubility in water but good solubility in common organic solvents like ethanol and ether.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [1][5] |
| Molecular Weight | 203.19 g/mol | [5][6] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 130 °C | [6] |
| LogP | 2.68 | [7] |
| CAS Number | 4900-66-7 | [5][7] |
Synthesis and Purification: A Step-by-Step Approach
The most common method for preparing 2-methoxy-1-nitronaphthalene is through the electrophilic nitration of 2-methoxynaphthalene.[2] Various nitrating agents can be employed, but a notable method utilizes bismuth nitrate pentahydrate, which offers a high yield.[3]
Experimental Protocol: Nitration of 2-Methoxynaphthalene
This protocol is adapted from a reported crystal structure study.[3][8]
Materials:
-
2-Methoxynaphthalene
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Silica gel
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a suspension of bismuth nitrate pentahydrate (1.2 equivalents) in dichloromethane (20 ml), add 2-methoxynaphthalene (500 mg, 3.164 mmol) and silica gel (500 mg).[3][8]
-
After allowing the mixture to cool to room temperature, filter the solid components and wash them with dichloromethane.[3][8]
-
Concentrate the combined filtrate under reduced pressure to obtain the crude residue.[3][8]
-
Purify the residue using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (1:9 v/v).[3][8]
-
The final product can be further purified by recrystallization from a solvent mixture of ethyl acetate/hexane to yield orange, block-like crystals. The reported yield for this method is 74%.[3][8]
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 2-methoxy-1-nitronaphthalene.
Structural Elucidation via Spectral Analysis
Characterization of 2-methoxy-1-nitronaphthalene relies on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), aromatic C-H stretching (above 3000 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching of the methoxy group (1250-1300 cm⁻¹).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring system. A singlet around 4.0 ppm would be indicative of the three protons of the methoxy group.
-
¹³C NMR : The carbon spectrum would show 11 distinct signals, including those for the ten carbons of the naphthalene core and one for the methoxy carbon (around 55-60 ppm).
-
-
Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 203.19.[5]
-
UV-Visible Spectroscopy : The UV spectrum in a solvent like ethanol would likely show absorption maxima corresponding to the π-π* transitions of the substituted naphthalene ring system, typically in the 220-350 nm range.[9][11]
Reactivity and Chemical Logic
The chemical reactivity of 2-methoxy-1-nitronaphthalene is dictated by the interplay between its two functional groups.[2]
-
Electron-Donating Methoxy Group : The -OCH₃ group is an activating, ortho-para directing group. It increases the electron density of the naphthalene ring, making it more susceptible to electrophilic attack.[2]
-
Electron-Withdrawing Nitro Group : The -NO₂ group is a strong deactivating group and a meta-director. It significantly reduces the electron density of the ring, making nucleophilic aromatic substitution a possibility under certain conditions.[2]
This duality makes the molecule an interesting substrate for further functionalization. A key reaction is the reduction of the nitro group to an amino group (-NH₂). This transformation is a gateway to a wide range of other derivatives, such as amides, diazonium salts, and other heterocyclic systems, which are of significant interest in medicinal chemistry.[2]
Potential Applications in Drug Development and Research
Naphthalene derivatives are integral to many areas of chemical science, from dyes to pharmaceuticals.[3][12] 2-Methoxy-1-nitronaphthalene, as a functionalized intermediate, holds considerable potential.
-
Synthetic Intermediate : Its primary role is as a precursor for more complex molecules. The reduction of its nitro group to form 2-methoxy-1-naphthylamine provides a scaffold that can be elaborated upon to synthesize compounds with potential biological activity.
-
Scaffold for Biologically Active Molecules : The 2-methoxynaphthalene core is a recognized pharmacophore, most famously in Naproxen.[4] By introducing a reactive handle (the nitro group, which can be converted to an amine), researchers can explore novel derivatives that may interact with various biological targets. Research has demonstrated that other derivatives of 2-methoxynaphthalene possess potential anticancer and antifungal properties.[4]
Conceptual Pathway to Bioactive Scaffolds
The following diagram illustrates the potential of 2-methoxy-1-nitronaphthalene as a starting point for generating diverse chemical scaffolds for drug discovery.
Caption: Conceptual pathway from 2-methoxy-1-nitronaphthalene to diverse molecular libraries.
Safety and Handling
As with many nitroaromatic compounds, 2-methoxy-1-nitronaphthalene should be handled with care.[1] While specific toxicity data is limited, general precautions are warranted.[13][14]
-
Personal Protective Equipment (PPE) : Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory.
-
Handling : Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors. Minimize dust generation.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[15]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78614, 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]
-
SIELC Technologies (2018). 2-Methoxy-1-nitronaphthalene. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
Yassine, H., Khouili, M., El Ammari, L., Saadi, M., & Ketatni, E. M. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o701–o702. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - 2-Methyl-1-Nitronaphthalene, 99%. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Retrieved from [Link]
-
Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. ResearchGate. Retrieved from [Link]
-
Yassine, H., et al. (2015). Crystal structure of 2-methoxy-1-nitronaphthalene. Acta Crystallographica Section E: Structure Reports Online, 71(10), o701–o702. Retrieved from [Link]
-
eCampusOntario Pressbooks (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Sources
- 1. CAS 4900-66-7: 2-methoxy-1-nitronaphthalene | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxy-1-nitronaphthalene | C11H9NO3 | CID 78614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4900-66-7 Cas No. | 2-Methoxy-1-nitronaphthalene | Apollo [store.apolloscientific.co.uk]
- 7. 2-Methoxy-1-nitronaphthalene | SIELC Technologies [sielc.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4900-66-7 Name: 2-methoxy-1-nitronaphthalene [xixisys.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
